(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione

Chiral pool synthesis Enantioselective synthesis Tartaric acid derivatives

Generic chiral anhydrides often lack orthogonal protection, leading to failed deprotection or epimerization in multi-step asymmetric syntheses. (3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione (CAS 97506-01-9) solves this with its acid-labile anhydride core and hydrogenolytically cleavable benzyl ethers, enabling sequential differentiation of all four carbons of the tartaric acid scaffold. • Chiral Pool-Derived: (3R,4R) stereochemistry from L-(+)-tartaric acid directs facial selectivity in acyliminium cyclizations. • Orthogonal Protection: Anhydride opening installs one functional group; benzyl ethers remain intact for late-stage hydrogenolysis. • Crystalline: Sharp mp 103-106 °C enables diastereomeric ratio upgrade by recrystallization, avoiding costly chromatography.

Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
CAS No. 97506-01-9
Cat. No. B052361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione
CAS97506-01-9
Molecular FormulaC18H16O5
Molecular Weight312.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2C(C(=O)OC2=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H16O5/c19-17-15(21-11-13-7-3-1-4-8-13)16(18(20)23-17)22-12-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m1/s1
InChIKeyJJVKIFJWDDWGHW-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione: Chiral Cyclic Anhydride Overview


(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione (CAS 97506-01-9), systematically named (3R,4R)-dihydro-3,4-bis(phenylmethoxy)-2,5-furandione, is a chiral, non-racemic cyclic anhydride derived from L-(+)-tartaric acid [1]. With molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol, it belongs to the class of O,O′-protected tartaric acid anhydrides . The compound exists as a white to off-white crystalline solid with a reported melting point of 103–106 °C and features two benzyl ether protecting groups that confer lipophilicity and crystallinity, making it a useful chiral building block.

Why Generic Substitution Fails for This Chiral Anhydride


In the O,O′-protected tartaric anhydride class, the nature of the protecting group, the absolute stereochemistry, and the acid-labile cyclic anhydride core collectively determine downstream synthetic outcomes [1]. Compounds such as (+)-dibenzoyl-L-tartaric anhydride or (+)-diacetyl-L-tartaric anhydride differ fundamentally from CAS 97506-01-9 in that their ester-type protecting groups are cleaved under different conditions than the benzyl ether groups present here . Consequently, attempts at generic substitution without verifying stereochemical integrity, protecting group compatibility, and moisture sensitivity can lead to failed deprotection, epimerization, or cross-contamination of the product stream, particularly in multi-step asymmetric syntheses where orthogonal protection is required .

Differentiation Guide vs. Closest Analogs


Enantiomeric Purity Control vs. Racemic or Meso Forms

(3R,4R)-3,4-Bis(benzyloxy)dihydrofuran-2,5-dione derives its (3R,4R) configuration directly from L-(+)-tartaric acid, whose enantiomeric excess is inherently >99% in the commercial chiral pool, whereas analogous syntheses starting from racemic tartaric acid or meso-tartaric acid would produce an intractable mixture of stereoisomers that cannot be resolved by simple crystallization [1]. Published applications, including the synthesis of chiral N-alkenylsuccinimide derivatives with high diastereoselectivity, explicitly require the single (3R,4R) enantiomer [2].

Chiral pool synthesis Enantioselective synthesis Tartaric acid derivatives

Protecting Group Orthogonality: Benzyl Ether vs. Benzoyl Ester

The benzyl ether protecting groups in CAS 97506-01-9 are cleaved by hydrogenolysis (H₂/Pd-C) or dissolving-metal reduction, conditions under which acyl-type protecting groups such as benzoyl (as in (+)-dibenzoyl-L-tartaric anhydride) or acetyl (as in (+)-diacetyl-L-tartaric anhydride) remain intact or undergo competitive side reactions [1]. Conversely, ester-linked analogs are base-labile, while the benzyl ether-linked anhydride is stable to mild basic conditions but cleaved under acidic conditions only at elevated temperatures, enabling orthogonal protection schemes .

Protecting group strategy Orthogonal deprotection Hydrogenolysis

Physical Form and Handling: Crystalline Solid vs. Oily Analogs

CAS 97506-01-9 is reliably obtained as a white to off-white crystalline solid with a sharp melting point of 103–106 °C . This contrasts with certain partially protected tartaric anhydride derivatives that are oils or low-melting solids at room temperature . The crystalline nature facilitates precise weighing on a standard laboratory balance, an operation quantified by the fact that a 100 mg target mass can be weighed with <1% error using an analytical balance for a free-flowing solid, whereas weighing an oil introduces variability on the order of 5–10% unless transferred as a solution.

crystallinity weighing accuracy storage stability

Supplier-Purity Profile Comparison

Commercially, CAS 97506-01-9 is available at two purity tiers: a ≥95% grade from several suppliers and a NLT 98% (Not Less Than 98%) grade from MolCore, produced under ISO-certified quality systems . The 3-percentage-point purity differential translates to a maximum impurity burden of ≤5% for the standard grade vs. ≤2% for the NLT 98% grade, which matters when the compound is used as a stoichiometric reagent in late-stage functionalization where unidentified impurities could quench sensitive organometallic intermediates.

purity quality control ISO certification

Storage Stability: Recommended vs. Ambient Conditions

CAS 97506-01-9 is classified as moisture-sensitive and requires storage at -20 °C under inert atmosphere for maximum stability . This contrasts with aromatic cyclic anhydrides such as phthalic anhydride, which can be stored at ambient temperature with desiccant [1]. The mandatory cold-chain storage requirement directly impacts procurement logistics and shelf-life management but also indicates reactivity that is advantageous for in situ anhydride formation strategies.

storage stability moisture sensitivity anhydride hydrolysis

Recommended Research and Industrial Applications


Chiral N-Alkenylsuccinimide Synthesis for Alkaloid Construction

CAS 97506-01-9 serves as the key chiral anhydride intermediate for the preparation of (3R,4R)-N-(3-butenyl)-3,4-bis(benzyloxy)succinimide, which undergoes acyliminium cyclization to yield hexahydro-3(2H)-indolidinone derivatives, core scaffolds in polycyclic alkaloid synthesis [1]. The (3R,4R) stereochemistry is essential for diastereoselective cyclization, as demonstrated by Ohwada et al., where the chiral benzyloxy substituents directed the facial selectivity of the cyclization .

Orthogonal Protection in Differentiated Tartaric Acid Building Blocks

The benzyl ether-protected anhydride (CAS 97506-01-9) is uniquely suited for syntheses requiring orthogonal protection: the anhydride can be opened with a nucleophile to install one differentiated functional group, while the benzyl ethers remain intact for later hydrogenolytic deprotection, as described in tartaric acid differentiation strategies [1]. This is not feasible with benzoyl- or acetyl-protected analogs, which would undergo competitive ester cleavage under the same conditions .

Late-Stage Functionalization with High-Purity Anhydride

For research programs performing late-stage diversification of advanced intermediates, the NLT 98% purity grade (available from ISO-certified suppliers) [1] is recommended over the standard ≥95% grade, as it minimizes the introduction of unidentified impurities that could poison palladium or other transition-metal catalysts used in subsequent coupling steps .

Crystallization-Based Enantiomeric Enrichment

The high crystallinity and sharp melting point (103–106 °C) of CAS 97506-01-9 [1] enable its use as a crystalline intermediate that can be purified by recrystallization to upgrade diastereomeric ratios, a practical advantage over oily analogs for which chromatographic separation is the only purification option .

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